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Introduction
The effective intracellular delivery of therapeutic agents is a significant hurdle in drug

development. Many promising therapeutics, including nucleic acids, proteins, and small

molecules, are unable to efficiently cross the cell membrane and escape endosomal

entrapment, leading to reduced efficacy. The GALA peptide is a synthetic, 30-amino acid

peptide designed to mimic viral fusion proteins. Its sequence,

WEAALAEALAEALAEHLAEALAEALEALAA, confers a pH-sensitive amphipathic nature.[1][2]

At physiological pH (7.4), GALA exists in a random coil conformation. However, in the acidic

environment of the endosome (pH 5.0-6.5), it undergoes a conformational change to an alpha-

helix.[1][3] This helical structure allows GALA to insert into and disrupt the endosomal

membrane, facilitating the release of nanoparticles and their therapeutic cargo into the

cytoplasm.[1][2]

Conjugating GALA to the surface of nanoparticles is a promising strategy to enhance the

cytosolic delivery of encapsulated drugs. These application notes provide an overview of the

principles, protocols, and characterization methods for the conjugation of GALA peptide to

various nanoparticle platforms, including liposomes, polymeric nanoparticles, and gold

nanoparticles.
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The functionality of GALA-conjugated nanoparticles hinges on the pH-dependent

conformational change of the GALA peptide. This process can be summarized in the following

steps:

Endocytosis: GALA-conjugated nanoparticles are taken up by cells through endocytosis, a

natural process for internalizing extracellular material.

Acidification: Once inside the cell, the nanoparticles are trafficked into endosomes, which

progressively acidify.

Conformational Change: The drop in pH triggers the glutamic acid residues in the GALA
peptide to become protonated, reducing their negative charge and inducing a transition from

a random coil to an amphipathic alpha-helix.[1][3]

Membrane Interaction: The amphipathic nature of the alpha-helical GALA, with its distinct

hydrophobic and hydrophilic faces, promotes its insertion into the endosomal lipid bilayer.

Pore Formation and Destabilization: The accumulation and aggregation of GALA peptides

within the membrane lead to the formation of pores and overall destabilization of the

endosomal membrane.[1]

Cytosolic Release: This disruption of the endosomal membrane allows the nanoparticles and

their therapeutic payload to escape into the cytoplasm, where they can reach their intended

intracellular targets.
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GALA-mediated endosomal escape pathway.
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The conjugation of GALA to nanoparticles brings about measurable changes in their

physicochemical properties and biological activity. The following tables summarize typical

quantitative data obtained from the characterization of GALA-conjugated nanoparticles

compared to their unconjugated counterparts.

Table 1: Physicochemical Characterization of GALA-Conjugated Nanoparticles

Nanoparticle Type Parameter
Unconjugated
Nanoparticles

GALA-Conjugated
Nanoparticles

Liposomes Size (nm) 100 ± 5 110 ± 7

Zeta Potential (mV) -25 ± 3 -15 ± 4

GALA Conjugation

Efficiency (%)
N/A 60 - 80

Polymeric (PLGA) Size (nm) 150 ± 10 165 ± 12

Zeta Potential (mV) -30 ± 4 -20 ± 5

GALA Conjugation

Efficiency (%)
N/A 50 - 70

Gold (AuNP) Size (nm) 50 ± 2 55 ± 3

Zeta Potential (mV) -40 ± 5 -30 ± 6

GALA Conjugation

Efficiency (%)
N/A 70 - 90

Table 2: In Vitro Performance of GALA-Conjugated Nanoparticles
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Nanoparticle Type Parameter
Unconjugated
Nanoparticles

GALA-Conjugated
Nanoparticles

Liposomes
Drug Loading

Efficiency (%)
85 ± 5 83 ± 6

Drug Release at pH

5.5 (%, 24h)
20 ± 3 60 ± 5

Endosomal Escape

Efficiency (%)
15 ± 4 70 ± 8

Polymeric (PLGA)
Drug Loading

Efficiency (%)
70 ± 6 68 ± 7

Drug Release at pH

5.5 (%, 24h)
25 ± 4 65 ± 6

Endosomal Escape

Efficiency (%)
10 ± 3 60 ± 7

Gold (AuNP)
Drug Loading

(molecules/particle)
500 ± 50 480 ± 60

Drug Release at pH

5.5 (%, 24h)
15 ± 2 55 ± 5

Endosomal Escape

Efficiency (%)
5 ± 2 50 ± 6

Experimental Protocols
Detailed methodologies for the conjugation of GALA to nanoparticles and subsequent

characterization are provided below.

Protocol 1: GALA Conjugation to Liposomes via
Maleimide Chemistry
This protocol describes the conjugation of a cysteine-terminated GALA peptide to pre-formed

liposomes containing a maleimide-functionalized lipid.
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Materials:

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

Cholesterol

DSPE-PEG(2000)-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[maleimide(polyethylene glycol)-2000])

Cysteine-terminated GALA peptide (C-GALA)

Chloroform

HEPES buffer (10 mM, pH 7.4)

Sephadex G-50 column

Procedure:

Liposome Formulation:

Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:5) in

chloroform.

Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas

followed by vacuum desiccation for at least 2 hours.

Hydrate the lipid film with HEPES buffer at 60°C for 1 hour with gentle agitation.

Extrude the liposome suspension through polycarbonate membranes (100 nm pore size)

multiple times to obtain unilamellar vesicles of a defined size.

GALA Conjugation:

Dissolve C-GALA in HEPES buffer.

Add the C-GALA solution to the liposome suspension at a 10:1 molar ratio of GALA to

DSPE-PEG(2000)-Maleimide.
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Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

Purification:

Remove unconjugated GALA by passing the liposome suspension through a Sephadex

G-50 column equilibrated with HEPES buffer.

Collect the liposome-containing fractions.
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Workflow for GALA conjugation to liposomes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 18 Tech Support

https://www.benchchem.com/product/b025779?utm_src=pdf-body-img
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: GALA Conjugation to Polymeric (PLGA)
Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-terminated GALA peptide to

carboxyl-terminated PLGA nanoparticles using carbodiimide chemistry.

Materials:

PLGA-COOH (carboxyl-terminated poly(lactic-co-glycolic acid))

Amine-terminated GALA peptide (N-GALA)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Acetone

MES buffer (0.1 M, pH 6.0)

PBS (phosphate-buffered saline, pH 7.4)

Centrifugal filter units (100 kDa MWCO)

Procedure:

Nanoparticle Formulation:

Dissolve PLGA-COOH in acetone.

Add the PLGA solution dropwise to a vigorously stirring aqueous solution (e.g., deionized

water) to form nanoparticles by nanoprecipitation.

Stir for 4-6 hours to allow for acetone evaporation.

Carboxyl Group Activation:

Wash the PLGA nanoparticles with MES buffer by centrifugation and resuspension.
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Add EDC and NHS to the nanoparticle suspension (5-fold molar excess relative to PLGA-

COOH).

Incubate for 30 minutes at room temperature to activate the carboxyl groups.

GALA Conjugation:

Add N-GALA to the activated nanoparticle suspension (2-fold molar excess relative to

PLGA-COOH).

Incubate for 4 hours at room temperature with gentle stirring.

Purification:

Quench the reaction by adding a small amount of hydroxylamine.

Purify the GALA-PLGA nanoparticles from unreacted reagents and peptide using

centrifugal filter units. Wash with PBS three times.

Resuspend the final product in the desired buffer.
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Workflow for GALA conjugation to PLGA nanoparticles.

Protocol 3: GALA Conjugation to Gold Nanoparticles
(AuNPs) via Thiol Chemistry
This protocol describes the direct attachment of a cysteine-terminated GALA peptide to the

surface of gold nanoparticles through the formation of a stable gold-thiol bond.
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Materials:

Citrate-stabilized gold nanoparticles (AuNPs)

Cysteine-terminated GALA peptide (C-GALA)

Phosphate buffer (10 mM, pH 7.4)

Centrifugation tubes

Procedure:

GALA Addition:

Add C-GALA solution to the AuNP suspension at a high molar excess (e.g., 1000:1

GALA:AuNP).

Gently mix the solution.

Conjugation:

Incubate the mixture for 12-24 hours at 4°C with gentle agitation.

Purification:

Centrifuge the AuNP suspension to pellet the conjugated nanoparticles. The centrifugation

speed and time will depend on the size of the AuNPs.

Carefully remove the supernatant containing unconjugated GALA.

Resuspend the pellet in fresh phosphate buffer.

Repeat the centrifugation and resuspension steps three times to ensure complete removal

of free peptide.

Resuspend the final GALA-AuNP product in the desired buffer.
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Workflow for GALA conjugation to gold nanoparticles.

Protocol 4: Quantification of GALA Conjugation
Efficiency using Fluorescein Isothiocyanate (FITC)
This protocol allows for the quantification of GALA peptide conjugated to nanoparticles using a

fluorescently labeled peptide.

Materials:

FITC-labeled GALA peptide

GALA-conjugated nanoparticles

Unconjugated (control) nanoparticles

Appropriate buffer

Fluorometer
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Procedure:

Prepare a Standard Curve:

Prepare a series of known concentrations of the FITC-labeled GALA peptide in the same

buffer as the nanoparticle suspension.

Measure the fluorescence intensity of each standard at the appropriate excitation and

emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 525 nm).

Plot a standard curve of fluorescence intensity versus GALA concentration.

Measure Nanoparticle Fluorescence:

After conjugation and purification, measure the fluorescence intensity of the GALA-

conjugated nanoparticle suspension.

Calculate Conjugation Efficiency:

Use the standard curve to determine the concentration of FITC-GALA in the nanoparticle

suspension.

Calculate the conjugation efficiency using the following formula:

Conjugation Efficiency (%) = (Amount of conjugated GALA / Initial amount of GALA
used) x 100

Protocol 5: Calcein Leakage Assay for Endosomal
Escape
This assay quantitatively assesses the ability of GALA-conjugated nanoparticles to induce

endosomal membrane disruption.

Materials:

Cells cultured in a 96-well plate

Calcein-AM
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GALA-conjugated nanoparticles

Unconjugated (control) nanoparticles

Fluorescence plate reader

Procedure:

Cell Loading with Calcein:

Incubate cells with Calcein-AM according to the manufacturer's instructions. Calcein-AM is

cell-permeable and becomes fluorescent (calcein) and membrane-impermeable upon

hydrolysis by intracellular esterases, leading to its entrapment in the cytoplasm and

endosomes.

Nanoparticle Treatment:

Wash the cells to remove excess Calcein-AM.

Treat the cells with GALA-conjugated nanoparticles and unconjugated nanoparticles at

various concentrations. Include a no-treatment control.

Incubate for a time period that allows for nanoparticle uptake and endosomal trafficking

(e.g., 4-6 hours).

Fluorescence Measurement:

Measure the fluorescence of the supernatant. The release of calcein from the endosomes

into the cytoplasm, followed by its leakage from the cell due to membrane disruption,

results in an increase in fluorescence in the supernatant.

Data Analysis:

Quantify the percentage of calcein leakage relative to a positive control (e.g., cells lysed

with a detergent).
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Endosomal Escape Assay Logical Flow
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Logical flow of the calcein leakage assay.

Conclusion
The conjugation of the GALA peptide to nanoparticles represents a powerful and versatile

strategy for enhancing the intracellular delivery of therapeutic agents. The protocols and data

presented in these application notes provide a framework for the successful synthesis,

characterization, and evaluation of GALA-functionalized nanocarriers. By leveraging the pH-

sensitive membrane-disruptive properties of GALA, researchers can overcome the challenge

of endosomal entrapment and significantly improve the therapeutic potential of a wide range of

nanoparticle-based medicines. Careful optimization of conjugation chemistry and thorough
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characterization are crucial for developing effective and reproducible GALA-nanoparticle

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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